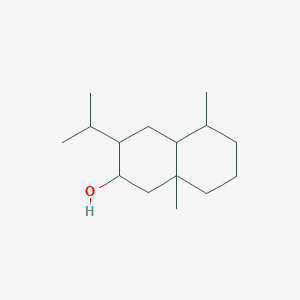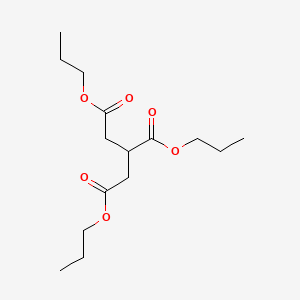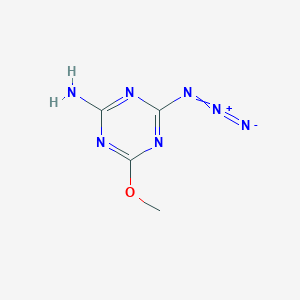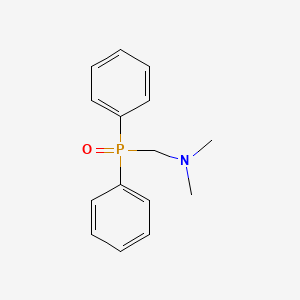
2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol is an organic compound characterized by its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to a benzene-1,4-diol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol typically involves the reaction of 2,4,6-trimethylphenyl derivatives with benzene-1,4-diol under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where 2,4,6-trimethylphenyl chloride reacts with benzene-1,4-diol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene-1,4-diol: Similar structure but with bromine and methoxyethoxy groups.
2,5-Bis(trimethylsilyl)benzene-1,4-diol: Contains trimethylsilyl groups instead of trimethylphenyl groups.
2,5-Dihydroxybenzene-1,4-dicarbohydrazide: Similar core structure with different functional groups.
Uniqueness
2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol is unique due to the presence of bulky 2,4,6-trimethylphenyl groups, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and make it suitable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
5465-50-9 |
|---|---|
Fórmula molecular |
C24H26O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
2,5-bis(2,4,6-trimethylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C24H26O2/c1-13-7-15(3)23(16(4)8-13)19-11-22(26)20(12-21(19)25)24-17(5)9-14(2)10-18(24)6/h7-12,25-26H,1-6H3 |
Clave InChI |
QLGVXKFPOKNNFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=CC(=C(C=C2O)C3=C(C=C(C=C3C)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


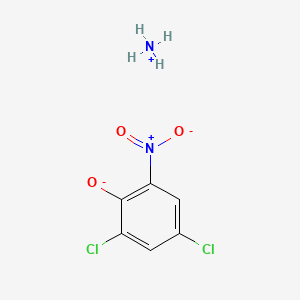
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)


![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)

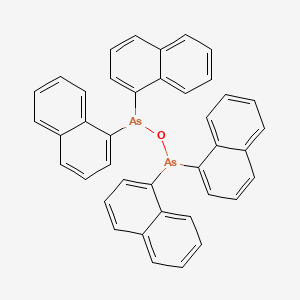
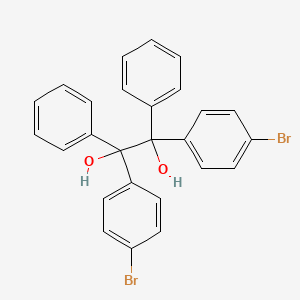
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
